

Structural Elucidation of Novel 2-Aminothiophene Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-isopropylthiophene-3-carboxamide

Cat. No.: B183072

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of novel 2-aminothiophene derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3][4][5]} This guide will detail the key experimental protocols, present essential quantitative data in a structured format, and visualize complex workflows and pathways to facilitate a deeper understanding of this important class of heterocyclic compounds.

Experimental Protocols

Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.^{[1][5]} This one-pot, multi-component reaction offers a versatile and efficient route to a wide range of derivatives.

Protocol:

- **Reactant Preparation:** In a round-bottom flask, combine the starting carbonyl compound (ketone or aldehyde) (1.0 eq.), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol, methanol, or dimethylformamide.
- **Catalyst Addition:** Add a basic catalyst, such as morpholine, piperidine, or triethylamine (0.1-0.2 eq.), to the reaction mixture.
- **Reaction Conditions:** Stir the mixture at room temperature or heat under reflux (typically 50-80 °C) for a period ranging from 1 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of novel 2-aminothiophene derivatives.

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the purified 2-aminothiophene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Data Acquisition:** Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (typically 400 MHz or higher). Standard experiments include ¹H, ¹³C{¹H}, DEPT, COSY, HSQC, and HMBC to enable full spectral assignment.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Data Analysis:**
 - ¹H NMR: Analyze chemical shifts (δ), integration, and coupling constants (J) to identify the number and connectivity of protons. The protons of the amino group typically appear as a broad singlet. Protons on the thiophene ring and substituents will have characteristic chemical shifts and coupling patterns.

- ^{13}C NMR: Identify the number of unique carbon atoms and their chemical environment. The chemical shifts of the thiophene ring carbons are characteristic. DEPT experiments are used to distinguish between CH, CH_2 , and CH_3 groups.
- 2D NMR: Use COSY to establish proton-proton correlations, HSQC to correlate protons to their directly attached carbons, and HMBC to identify long-range proton-carbon correlations, which is crucial for piecing together the molecular skeleton.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils).
- Data Acquisition: Record the IR spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Analysis: Identify characteristic absorption bands for key functional groups. For 2-aminothiophene derivatives, look for N-H stretching vibrations of the amino group (typically in the range of $3500\text{--}3300\text{ cm}^{-1}$), $\text{C}\equiv\text{N}$ stretching for cyano groups (around 2200 cm^{-1}), and $\text{C}=\text{O}$ stretching for ester or ketone groups (around 1700 cm^{-1}).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol:

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Data Acquisition: Acquire the mass spectrum.

- **Data Analysis:** Determine the molecular weight from the molecular ion peak (M^+). Analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for 2-aminothiophenes may involve cleavage of substituents from the thiophene ring.[\[10\]](#)

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.

Protocol:

- **Crystal Growth:** Grow single crystals of the 2-aminothiophene derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
- **Data Collection:** Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal vibrations).
- **Structure Solution and Refinement:** Process the diffraction data to obtain the unit cell parameters and intensity of each reflection. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Data Presentation

Spectroscopic Data

The following tables summarize typical spectroscopic data for a novel 2-aminothiophene derivative.

Table 1: ^1H NMR and ^{13}C NMR Data for a Representative 2-Aminothiophene Derivative

Position	¹ H Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	¹³ C Chemical Shift (δ, ppm)
NH ₂	5.5-7.0	br s	-	-
Thiophene-H	6.0-7.5	m	-	110-140
Substituent Protons	1.0-8.0	various	various	15-160

Note: Chemical shifts are highly dependent on the specific substituents and the solvent used. [\[11\]](#)

Table 2: IR and Mass Spectrometry Data for a Representative 2-Aminothiophene Derivative

Spectroscopic Technique	Parameter	Value	Assignment
IR Spectroscopy	Wavenumber (cm ⁻¹)	3450-3300	N-H stretch (amino group)
	2220-2260	C≡N stretch (nitrile group)	
	1680-1720	C=O stretch (ester/ketone)	
Mass Spectrometry	m/z	[M] ⁺	Molecular Ion
	m/z	[M-R] ⁺	Loss of a substituent

Crystallographic Data

The following table presents example crystallographic data for a novel 2-aminothiophene derivative.

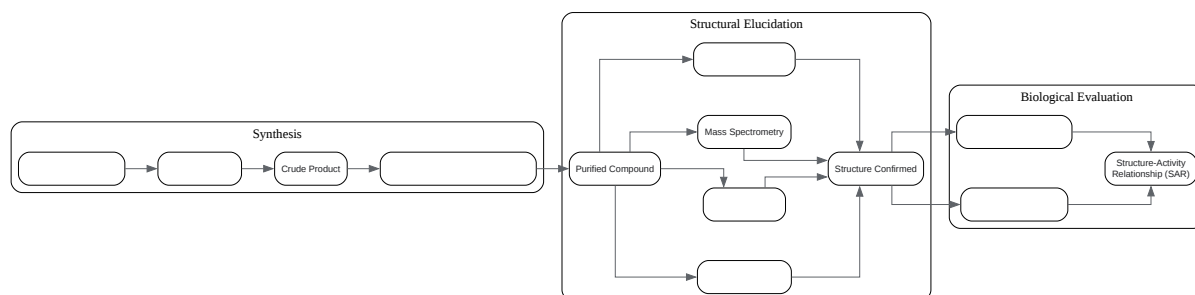
Table 3: Example Crystallographic Data

Parameter	Value
Chemical Formula	C ₁₄ H ₁₂ N ₂ OS
Formula Weight	268.33
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.543(2)
b (Å)	10.123(3)
c (Å)	15.678(4)
β (°)	98.76(1)
Volume (Å ³)	1340.5(6)
Z	4
R-factor (%)	4.5

Mandatory Visualization

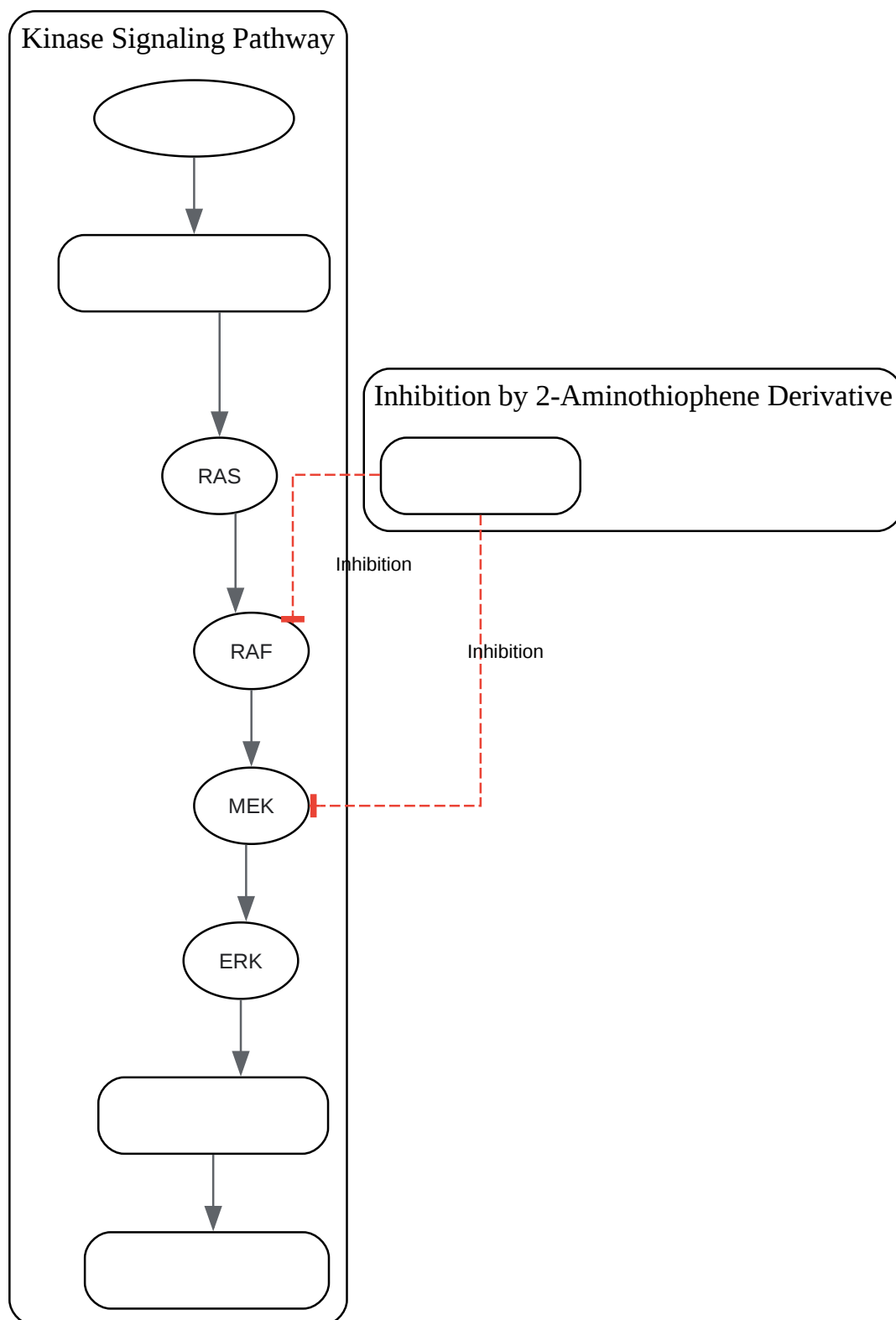
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the structural elucidation and biological activity of novel 2-aminothiophene derivatives.



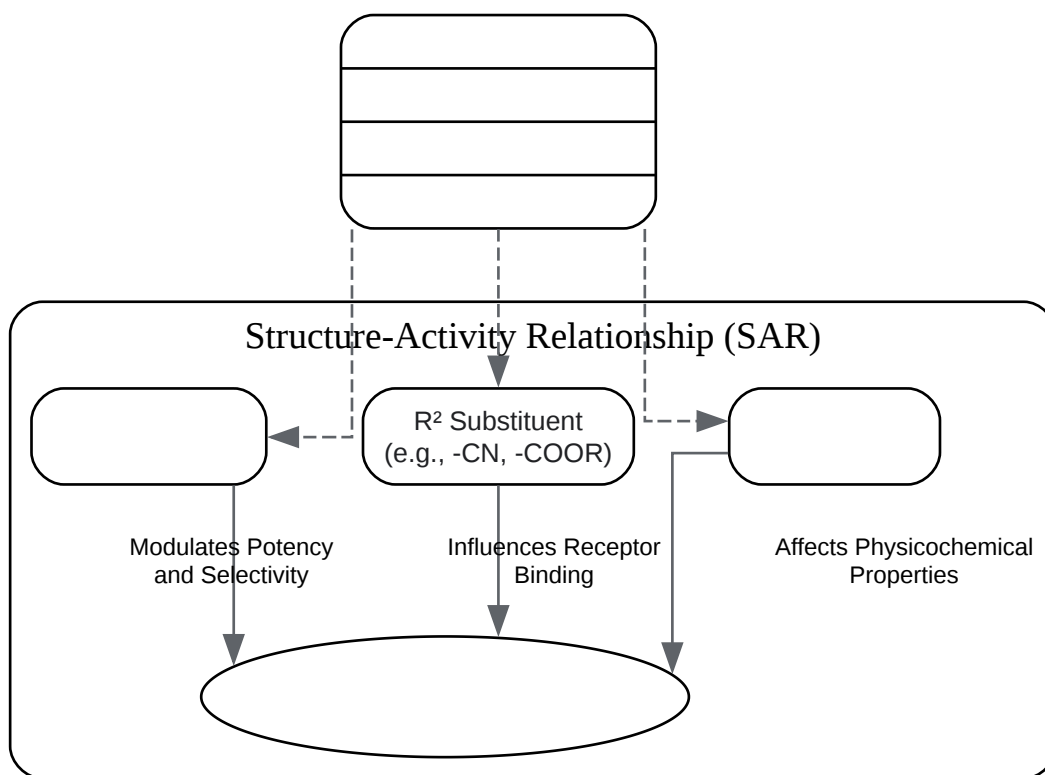
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Caption: Experimental workflow for the synthesis, structural elucidation, and biological evaluation of novel 2-aminothiophene derivatives.



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Caption: Inhibition of a representative kinase signaling pathway by a novel 2-aminothiophene derivative.[12][13][14]



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Caption: Logical relationship illustrating the structure-activity relationship (SAR) of 2-aminothiophene derivatives.[5][15]

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